molecular formula C11H17N3O2S B13879310 4-(4-Amino-piperidin-1-yl)benzenesulfonamide

4-(4-Amino-piperidin-1-yl)benzenesulfonamide

Katalognummer: B13879310
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: LMUFOHMKNDNMFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-aminopiperidin-1-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The piperidine moiety in this compound adds to its structural complexity and potential biological activity. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminopiperidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminopiperidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-aminopiperidine+benzenesulfonyl chloride4-(4-aminopiperidin-1-yl)benzenesulfonamide+HCl\text{4-aminopiperidine} + \text{benzenesulfonyl chloride} \rightarrow \text{4-(4-aminopiperidin-1-yl)benzenesulfonamide} + \text{HCl} 4-aminopiperidine+benzenesulfonyl chloride→4-(4-aminopiperidin-1-yl)benzenesulfonamide+HCl

Industrial Production Methods

In an industrial setting, the synthesis of 4-(4-aminopiperidin-1-yl)benzenesulfonamide may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-aminopiperidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfinamides or thiols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-aminopiperidin-1-yl)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-aminopiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in the treatment of glaucoma .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)benzenesulfonamide
  • 4-(4-phenylpiperidin-1-yl)benzenesulfonamide
  • 4-(4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide

Uniqueness

4-(4-aminopiperidin-1-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both the piperidine and benzenesulfonamide moieties. This combination imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C11H17N3O2S

Molekulargewicht

255.34 g/mol

IUPAC-Name

4-(4-aminopiperidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H17N3O2S/c12-9-5-7-14(8-6-9)10-1-3-11(4-2-10)17(13,15)16/h1-4,9H,5-8,12H2,(H2,13,15,16)

InChI-Schlüssel

LMUFOHMKNDNMFV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.